molecular formula C16H11ClN2O3 B15157572 4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide

4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide

Cat. No.: B15157572
M. Wt: 314.72 g/mol
InChI Key: VVFZHWQQBZXCEM-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzofuran derivatives.

Scientific Research Applications

4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is studied for potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide can be compared with other benzofuran derivatives, such as:

    4-methyl-2-oxo-2H-chromen-7-yl: Known for its antimicrobial and anti-inflammatory activities.

    Benzoxazol derivatives: Exhibiting significant anticancer properties.

    Fluorinated coumarins: Noted for their analgesic and anti-inflammatory effects.

The uniqueness of 4-chloro-N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide lies in its combined structural features and broad spectrum of biological activities, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

4-chloro-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C16H11ClN2O3/c17-11-7-5-10(6-8-11)15(20)19-18-9-14-12-3-1-2-4-13(12)16(21)22-14/h1-9,21H,(H,19,20)

InChI Key

VVFZHWQQBZXCEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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